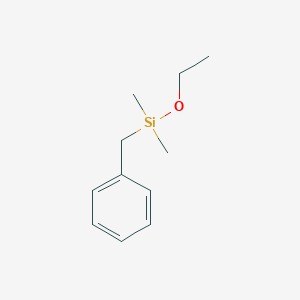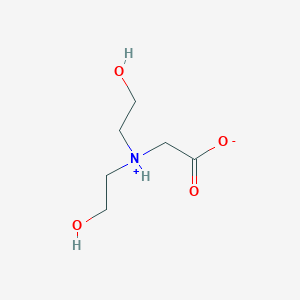
Boc-ile-gly-ome
Overview
Description
“Boc-ile-gly-ome” is a compound with the molecular formula C14H26N2O5 . It is a derivative of the amino acid glycine .
Synthesis Analysis
The synthesis of “Boc-ile-gly-ome” involves the reaction of Boc-L-Ile-Gly-OH with a solution of glycine methyl ester hydrochloride, Boc-L-Ile-OH, DIPEA, and HOAt in CH2Cl2. The reaction is facilitated by the addition of EDCHCl at room temperature .Molecular Structure Analysis
The molecular structure of “Boc-ile-gly-ome” is complex and can be analyzed using single-crystal X-ray diffraction (SC-XRD). This method provides insights into the supramolecular arrangement, conformation, and higher-order assembly of small helical peptides .Chemical Reactions Analysis
“Boc-ile-gly-ome” can undergo various chemical reactions. For instance, it can participate in the self-assembly of peptides to form various micro to nanostructures. This process is facilitated by various non-covalent interactions .Scientific Research Applications
Boc-ile-gly-ome plays a role in helix initiation and adopts a predominantly helical turn conformation in alcoholic solvents, with a beta-sheet conformation in the solid state. This suggests its potential application in studies related to protein folding and structure-function relationships (Ganesh & Jayakumar, 2002).
The peptide derivative Boc-Ala-Ile-Ile-Gly-OMe, which is closely related to Boc-ile-gly-ome, demonstrates the ability to form self-assembled structures like amyloid-like fibrils in the solid state. This has implications for understanding the mechanisms of neurodegenerative diseases like Alzheimer's (Maji et al., 2004).
A study on Boc-Leu-Ile-Ile-Gly-OMe highlighted its aggregation behavior in solution and solvated film states, indicating potential applications in the study of peptide interactions and self-assembly processes (Ganesh & Jayakumar, 2008).
In another study, Boc-Gly-Ala-Val-Pro-OMe, a peptide with a sequence similar to Boc-ile-gly-ome, was synthesized and found to have antimicrobial and cytotoxic activities. This highlights the potential for peptides like Boc-ile-gly-ome in therapeutic applications (Dahiya, 2008).
Peptides containing the Boc group, similar to Boc-ile-gly-ome, have been studied for their solvent-induced conformational transitions, which is crucial for understanding peptide behavior in different environments (Awasthi et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-7-9(2)11(12(18)15-8-10(17)20-6)16-13(19)21-14(3,4)5/h9,11H,7-8H2,1-6H3,(H,15,18)(H,16,19)/t9-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXYPLUNUWQNRD-ONGXEEELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ile-gly-ome | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid](/img/structure/B94132.png)
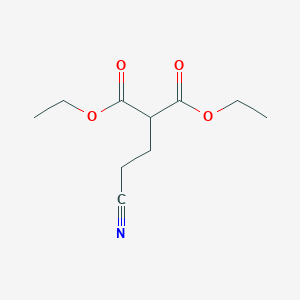
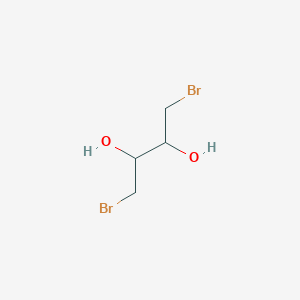

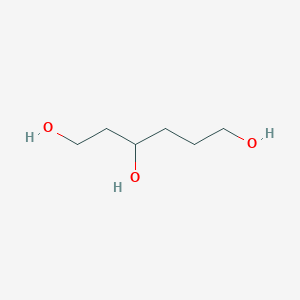
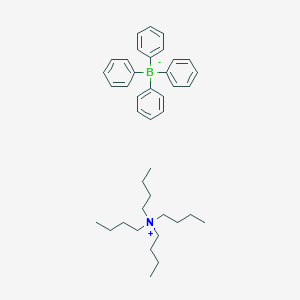

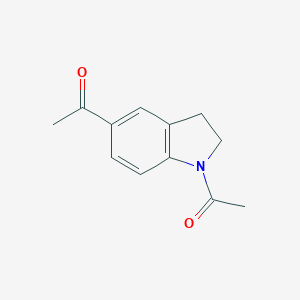

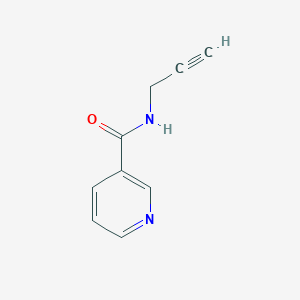
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
